1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-13-6-3-10(8-16-13)12(17)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADUKXQWHQKSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CN=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 4-fluorobenzaldehyde.
Condensation Reaction: The 6-chloropyridine undergoes a condensation reaction with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone has been investigated for its potential as a therapeutic agent. Studies suggest it may exhibit anti-inflammatory and anticancer properties. For instance, research has indicated that compounds with similar structures can inhibit specific cancer cell lines, making them candidates for drug development in oncology .
Mechanism of Action
The mechanism of action likely involves the interaction of the chloropyridine and fluorophenyl moieties with biological targets such as enzymes or receptors. This interaction can lead to modulation of signaling pathways involved in disease processes.
Agrochemical Applications
Pesticide Development
The compound's structural features make it a candidate for developing new agrochemicals. Research has shown that derivatives of pyridine exhibit insecticidal properties. The incorporation of the fluorophenyl group may enhance efficacy against pests by improving the compound's stability and bioavailability in agricultural settings .
Material Science
Polymer Synthesis
In material science, this compound can serve as a monomer in polymer synthesis. Its unique functional groups allow for the creation of polymers with tailored properties, such as increased thermal stability and chemical resistance .
Case Studies
-
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of compounds related to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to this compound could yield potent anticancer agents . -
Insecticidal Efficacy
Research conducted on related pyridine derivatives demonstrated effective insecticidal activity against common agricultural pests. The study highlighted the importance of structural modifications, such as introducing halogens like chlorine and fluorine, which significantly improved efficacy compared to non-halogenated analogs .
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The target compound can be compared to structurally related ethanones with variations in substituent position, halogen type, or additional functional groups:
Key Observations :
- Fluorine Impact: The 4-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may improve metabolic stability in drug design compared to non-fluorinated analogs .
- Trifluoro Derivatives: The trifluoroethanone moiety (e.g., CAS 150698-72-9) significantly lowers basicity and increases lipophilicity, altering solubility and bioavailability .
Physicochemical Properties
- Solubility: The trifluoroethanone derivative (CAS 150698-72-9) is likely less polar than the target compound, as fluorinated alkyl chains reduce water solubility .
Biological Activity
1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone is an organic compound characterized by a unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H9ClFNO
- Molecular Weight : 249.67 g/mol
- CAS Number : 214831-66-0
The compound features a pyridine ring substituted with a chlorine atom at the 6-position and a fluorophenyl group at the 2-position of an ethanone moiety. This structural configuration is believed to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to alterations in cellular processes, making it a candidate for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of similar compounds possess notable antimicrobial properties. For example, compounds with similar structures have been evaluated for their efficacy against various pathogens, suggesting potential use in treating infections .
- Anticancer Potential : Some analogs of this compound have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. In vitro studies have reported significant inhibition of tumor cell proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For example, similar pyridine derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both mammalian cells and certain pathogens .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Anticancer Activity :
- Enzyme Interaction Studies :
- Antimicrobial Efficacy :
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H9ClFNO |
| Molecular Weight | 249.67 g/mol |
| CAS Number | 214831-66-0 |
| Antimicrobial Activity | Yes (promising results in related studies) |
| Anticancer Activity | Positive effects on cancer cell lines |
| Enzyme Inhibition Potential | Yes (similar compounds show inhibition of DHODH) |
Q & A
Q. What are the common synthetic routes for preparing 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions . For example:
- React 6-chloropyridine-3-carbonyl chloride with 4-fluorophenylmagnesium bromide in THF under anhydrous conditions at 0–5°C. Use AlCl₃ as a catalyst (1.2 eq.) and maintain a nitrogen atmosphere to prevent hydrolysis. Yield optimization requires stoichiometric control (1:1.1 molar ratio) and post-reaction quenching with ice-cold HCl .
- Alternative routes include Ullmann coupling between 6-chloro-3-iodopyridine and 4-fluorophenylacetyl derivatives, using CuI/1,10-phenanthroline in DMF at 110°C for 12 hours .
| Synthetic Route | Key Reagents/Conditions | Yield (%) | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, THF, 0°C, N₂ atmosphere | 65–75 | Side reactions with H₂O |
| Ullmann Coupling | CuI, phenanthroline, DMF, 110°C | 50–60 | Requires inert conditions |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : In CDCl₃, expect aromatic protons at δ 7.5–8.3 ppm (pyridine ring: δ 8.1–8.3 ppm; fluorophenyl: δ 7.2–7.6 ppm). The ketone carbonyl appears at ~198–202 ppm in ¹³C NMR .
- Mass Spectrometry (EI) : Molecular ion [M⁺] at m/z 263.68 (calc. 263.04). Fragmentation peaks include [M-Cl]⁺ (m/z 227) and [C₆H₄F-CO]⁺ (m/z 123) .
- IR Spectroscopy : Strong C=O stretch at ~1680–1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of halogenated ethanones?
- Methodological Answer :
- Use SHELXL for high-resolution refinement. For twinned data, employ the HKLF5 format and refine twin laws (e.g., BASF parameter). Validate with R-factor convergence (<5%) and check for missed symmetry using PLATON/ADDSYM .
- Compare bond lengths/angles with analogous structures (e.g., 1-(4-Chlorophenyl)-2-[4-hydroxyphenyl]ethanone: C-Cl = 1.74 Å, C=O = 1.21 Å ).
Q. What methodological considerations are critical when assessing enzyme inhibitory activity against deubiquitinating enzymes like USP14?
- Methodological Answer :
- In vitro assays : Use Ub-AMC (ubiquitin-7-amido-4-methylcoumarin) as a substrate. Pre-incubate USP14 (10 nM) with the compound (0.1–100 µM) in Tris-HCl buffer (pH 7.4, 25°C). Monitor fluorescence (λex=350 nm, λem=440 nm) over 30 minutes. Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism) .
- Selectivity validation : Test against USP7 and UCH-L1 using identical conditions. A >10-fold selectivity ratio confirms specificity .
Q. How should contradictory thermodynamic data (e.g., boiling points) from different studies be reconciled?
- Methodological Answer :
- Re-evaluate purity (≥98% by HPLC) and calibration methods. Use differential scanning calorimetry (DSC) for precise Tboil measurements. Computational validation via COSMO-RS predicts boiling points within ±3% of experimental values .
- Example: If Study A reports Tboil = 469 K and Study B reports 455 K, replicate under standardized conditions (e.g., NIST protocols) and cross-validate with gas-phase ion energetics data .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
